molecular formula C9H10BrNO3 B8238021 Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate

Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate

Cat. No.: B8238021
M. Wt: 260.08 g/mol
InChI Key: UPCRPJWDACILTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate (CAS: 58530-48-6, MFCD00234545) is a brominated pyridine derivative featuring an ethoxyacetate group linked via an oxygen atom to the 4-position of a 2-bromopyridine ring. This compound is notable for its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactive 2-bromo substituent, which facilitates the formation of complex molecular architectures in pharmaceutical and agrochemical synthesis . Its purity is typically ≥97%, as reported in commercial catalogues .

Properties

IUPAC Name

ethyl 2-(2-bromopyridin-4-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCRPJWDACILTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromopyridine Derivatives

Ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: L039956)
  • Structure : Bromine at the 4-position of pyridine, with an acetate group at the 2-position.
  • Reactivity: The 4-bromo substituent exhibits distinct electronic effects compared to the 2-bromo isomer.
  • Applications : Used in synthesizing heterocyclic scaffolds for drug discovery.
Ethyl 2-(3-bromopyridin-4-yl)acetate (CAS: ChemBK-2015)
  • Structure : Bromine at the 3-position, acetate at the 4-position.
  • Physicochemical Properties: Molecular formula C₉H₁₀BrNO₂, molar mass 244.0852 .
  • Reactivity : The 3-bromo substituent may direct electrophilic substitutions to the 2- or 6-positions, offering regioselectivity divergent from the target compound .

Functional Group Variations

Ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate
  • Structure: Features an additional acetamido group on the propanoate chain.
  • Molecular Weight : 331.17 .
  • Applications : The acetamido group enhances hydrogen-bonding capacity, making this compound suitable for bioactive molecule synthesis (e.g., kinase inhibitors) .
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS: 1620318-88-8)
  • Structure : Bromine at the 5-position and fluorine at the 3-position.
  • Reactivity : Fluorine’s electronegativity increases metabolic stability, favoring agrochemical applications .
  • Synonym: Ethyl (5-bromo-3-fluoropyridin-2-yl)acetate .

Heterocyclic and Sulfur-Containing Analogs

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine core with a thioether linkage.
  • Reactivity : The sulfur atom increases nucleophilicity, enabling distinct reaction pathways (e.g., alkylation) compared to oxygen-linked analogs .
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9)
  • Structure : Incorporates a ketone group at the 2-position of the pyridine ring.
  • Applications : The α,β-unsaturated ketone moiety may serve as a Michael acceptor in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Bromine Position Functional Groups Molecular Weight Key Applications
Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate 58530-48-6 2-Bromo, 4-Oxy Ethoxyacetate 260.09 Cross-coupling reactions
Ethyl 2-(4-bromopyridin-2-yl)acetate L039956 4-Bromo, 2-Acetate Acetate 244.08 Heterocyclic synthesis
Ethyl 2-(3-bromopyridin-4-yl)acetate ChemBK-2015 3-Bromo, 4-Acetate Acetate 244.09 Regioselective substitutions
Ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate N/A 2-Bromo, 4-Oxy Acetamidopropanoate 331.17 Bioactive molecules
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate 1620318-88-8 5-Bromo, 3-Fluoro Acetate 261.06 Agrochemicals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.